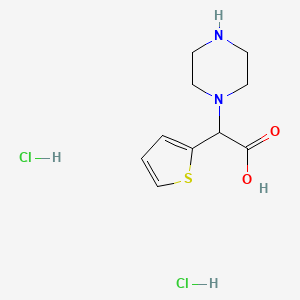

Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-yl-2-thiophen-2-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9(8-2-1-7-15-8)12-5-3-11-4-6-12;;/h1-2,7,9,11H,3-6H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPGLFANTBAYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CS2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride typically involves the reaction of piperazine with 2-thiophenylacetic acid. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Starting Materials: Piperazine and 2-thiophenylacetic acid.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

Product Formation: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and material science. Its structure features a piperazine ring substituted with a thienyl group and an acetic acid moiety, giving it unique chemical properties.

Applications

- Antimicrobial Activity: this compound has been synthesized and studied for its antimicrobial activity. Studies using fluorescence microscopy have shown that it is taken up by more than 50% of microbial cells within 30 minutes.

-

Interactions with Neurotransmitter Systems: Research indicates that this compound has potential effects on neurotransmitter systems. Key areas of investigation include:

- Receptor binding assays to determine its affinity for various neurotransmitter receptors.

- Functional studies to assess its effects on neurotransmitter release and uptake.

- In vivo studies to evaluate its behavioral and neurochemical effects.

-

Synthesis and Modification: this compound is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Typical reactions for modifying the compound include:

- Acylation

- Esterification

- Amidation

- Pharmaceutical Research: Due to its potential biological activities, this compound has garnered attention in pharmaceutical research, particularly in cancer therapy and neuropharmacology.

Methods of Application or Experimental Procedures

The study of this compound involves several experimental procedures:

- Synthesis: The synthesis of this compound typically involves several steps to ensure sufficient purity for research and application purposes.

- Fluorescence Microscopy: This method is used to measure the uptake of this compound into microbial cells .

Results or Outcomes

- Antimicrobial Activity: this compound was taken up by more than 50% of microbial cells within 30 minutes, indicating its potential as an antimicrobial agent.

Reactivity

The reactivity of this compound can be attributed to the presence of the piperazine and thienyl groups.

Usage

Mechanism of Action

The mechanism of action of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

| Compound | Key Substituents | Molecular Weight (g/mol) | Pharmacological Use | Solubility |

|---|---|---|---|---|

| Piperazin-1-yl(2-thienyl)acetic acid | 2-Thienyl, acetic acid | ~350 (estimated) | Research intermediate | High (dihydrochloride) |

| Cetirizine dihydrochloride | Benzhydryl, ethoxy-acetic acid | 461.8 | Antihistamine | Freely soluble in water |

| 4-[2-(Fmoc-amino)ethyl]-piperazineacetic acid | Fmoc-ethylamino, acetic acid | ~500 (estimated) | Peptide synthesis | Soluble in DMSO |

| Cetirizine ethyl ester dihydrochloride | Benzhydryl, ethoxy-ethyl ester | 476.3 | Metabolite/impurity | Moderate lipophilicity |

Research Findings and Implications

- Metabolism : Thiophene rings are prone to oxidative metabolism, which could shorten half-life compared to cetirizine’s benzhydryl group .

- Synthetic Utility : The compound’s dihydrochloride form and acetic acid moiety make it a versatile intermediate for further derivatization, akin to cetirizine-related impurities .

Biological Activity

Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride, a compound with the molecular formula C10H16Cl2N2O2S, has garnered attention for its diverse biological activities. This article delves into its interactions with various biological systems, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thienyl group and an acetic acid moiety. Its systematic name is 2-(piperazin-1-yl)-2-(thiophen-2-yl)acetic acid dihydrochloride, and it has a molecular weight of approximately 299.22 g/mol. The presence of both the piperazine and thienyl groups contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing fluorescence microscopy demonstrated that over 50% of microbial cells took up the compound within 30 minutes, indicating its potential effectiveness in targeting microbial pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 10 µg/mL | |

| Listeria monocytogenes | 12 µg/mL |

This table illustrates the varying degrees of effectiveness against different bacterial strains, with Pseudomonas aeruginosa showing notable susceptibility.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, cytotoxicity assays revealed significant reductions in cell viability in human lung adenocarcinoma (A549) and colon cancer (HT29) cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 25 | |

| HT29 (Colon Cancer) | 30 | |

| MRC-5 (Normal Fibroblasts) | >100 |

The IC50 values indicate that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to various receptors or enzymes, modulating their activity. This interaction can lead to inhibition of cell proliferation in cancer cells and disruption of microbial cell integrity in pathogens.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. Below is a comparative analysis:

Table 3: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Piperazin-1-yl)acetic acid dihydrochloride | Lacks thienyl substitution | Primarily studied for anxiety |

| Piperazin-1-yl(thiophen-3-yl)acetic acid | Different thiophenic substitution | Potential differences in receptor binding |

| Thienylacetamide | Contains thienyl but lacks piperazine | Focused on antimicrobial properties |

This table highlights how the unique arrangement of functional groups in this compound may confer distinct biological activities compared to similar compounds.

Q & A

Q. What are the recommended analytical techniques for determining the purity and stability of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride in research settings?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Monitor at 230 nm for optimal detection of the compound and potential impurities .

- LC-MS/MS: For trace impurity profiling, employ electrospray ionization (ESI) in positive ion mode with a mass range of 50–600 m/z. This method is critical for identifying degradation products and process-related impurities .

- Karl Fischer Titration: Determine water content to assess hygroscopicity, as moisture can influence stability during storage .

Q. How can researchers assess the solubility profile of this compound across different solvents, and what implications does this have for experimental design?

Methodological Answer:

Q. What synthesis protocols are commonly employed for preparing this compound, and what are the critical parameters influencing yield?

Methodological Answer:

- Two-Step Synthesis:

- Coupling Reaction: React 2-thienylacetic acid with piperazine using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF at 0–5°C to prevent racemization .

- Salt Formation: Treat the intermediate with HCl gas in ethanol to precipitate the dihydrochloride salt.

- Critical Parameters:

- Maintain pH < 2 during salt formation to ensure complete protonation .

- Control reaction temperature to avoid thiophene ring decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictory data regarding the thermal stability of this compound under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct TGA at a heating rate of 10°C/min under nitrogen. Observe decomposition onset temperatures to identify degradation thresholds (e.g., >200°C suggests stability at room temperature) .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC. Compare degradation kinetics with Arrhenius modeling to predict shelf-life under standard conditions .

Q. What methodologies are effective for identifying and quantifying process-related impurities in this compound synthesis?

Methodological Answer:

Q. How can advanced spectroscopic techniques elucidate the structural conformation of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign proton and carbon signals to confirm the thiophene-piperazine linkage. Key signals include δ 3.8–4.2 ppm (acetic acid protons) and δ 7.1–7.3 ppm (thiophene protons) .

- X-Ray Crystallography: Grow single crystals via slow evaporation in ethanol/water (1:1). Resolve the crystal lattice to validate dihydrochloride salt formation and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.